molecular formula C10H13Na2O9P B8146061 4-Methylumbelliferyl phosphate, disodium salt trihydrate

4-Methylumbelliferyl phosphate, disodium salt trihydrate

Cat. No.: B8146061
M. Wt: 354.16 g/mol
InChI Key: PUALMNGWUCLNNM-UHFFFAOYSA-L
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Description

4-Methylumbelliferyl phosphate, disodium salt trihydrate is a fluorogenic substrate commonly used in biochemical assays to detect phosphatase activity. This compound is particularly valuable in enzyme-linked immunosorbent assays (ELISA) and other diagnostic tests due to its ability to produce a fluorescent signal upon enzymatic cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl phosphate, disodium salt trihydrate typically involves the phosphorylation of 4-methylumbelliferone. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine . The resulting product is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often crystallized and hydrated to obtain the trihydrate form, which is then packaged under controlled conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl phosphate, disodium salt trihydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the cleavage of the phosphate group, yielding 4-methylumbelliferone, which is highly fluorescent .

Common Reagents and Conditions

Mechanism of Action

The compound acts as a substrate for phosphatases. Upon enzymatic action, the phosphate group is cleaved, resulting in the formation of 4-methylumbelliferone. This product exhibits strong fluorescence, which can be quantitatively measured. The fluorescence intensity is directly proportional to the enzyme activity, allowing for precise detection and quantification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl phosphate, disodium salt trihydrate is unique due to its specific application in detecting phosphatase activity. Its high sensitivity and fluorescent properties make it an invaluable tool in various biochemical assays .

Properties

IUPAC Name

disodium;(4-methyl-2-oxochromen-7-yl) phosphate;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O6P.2Na.3H2O/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;;;;;/h2-5H,1H3,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUALMNGWUCLNNM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-].O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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